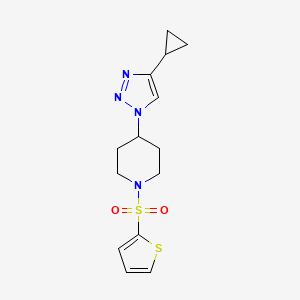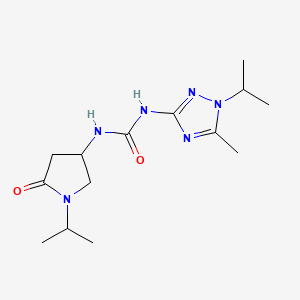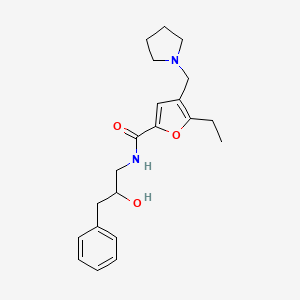
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine, also known as TAK-659, is a small molecule inhibitor that targets the B-cell receptor (BCR) signaling pathway. TAK-659 has shown promising results in preclinical studies and is being evaluated in clinical trials for the treatment of B-cell malignancies.
Mécanisme D'action
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine targets the BCR signaling pathway by inhibiting the activity of Bruton's tyrosine kinase (BTK). BTK is a key mediator of BCR signaling and plays a critical role in the survival and proliferation of malignant B-cells.
Biochemical and Physiological Effects:
In preclinical studies, 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine has been shown to inhibit BCR signaling and induce apoptosis in malignant B-cells. 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine has also been shown to inhibit the growth of tumor xenografts in mice.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine has several advantages as a research tool, including its specificity for BTK and its ability to inhibit BCR signaling in malignant B-cells. However, 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine may have limitations in certain experimental settings, such as in vivo studies where its pharmacokinetic properties may affect its efficacy.
Orientations Futures
There are several potential future directions for research on 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine. These include:
1. Combination therapy: 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine may be used in combination with other drugs to enhance its efficacy and overcome resistance mechanisms.
2. Biomarker identification: Identification of biomarkers that predict response to 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine may help to identify patients who are most likely to benefit from treatment.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine in patients with B-cell malignancies.
4. Mechanism of resistance: Understanding the mechanisms of resistance to 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine may help to develop strategies to overcome resistance and improve patient outcomes.
In conclusion, 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine is a promising small molecule inhibitor that targets the BCR signaling pathway in B-cell malignancies. Further research is needed to fully understand its mechanism of action, efficacy, and potential limitations.
Méthodes De Synthèse
The synthesis of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine involves a multi-step process that begins with the reaction of 4-cyclopropyl-1H-1,2,3-triazole with 1-bromo-2-thiophenemethanamine to form an intermediate. This intermediate is then reacted with piperidine and 2-thiophenesulfonyl chloride to yield 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine.
Applications De Recherche Scientifique
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these models, 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine has been shown to inhibit BCR signaling and induce apoptosis in malignant B-cells.
Propriétés
IUPAC Name |
4-(4-cyclopropyltriazol-1-yl)-1-thiophen-2-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c19-22(20,14-2-1-9-21-14)17-7-5-12(6-8-17)18-10-13(15-16-18)11-3-4-11/h1-2,9-12H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCKBKOIJDNGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-(3,3-dimethylbutyl)-1-[(1-methylcyclopropyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5901530.png)
![{1-[1-(7-methoxy-3,7-dimethyloctyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5901539.png)
![N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5901547.png)


![{[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B5901553.png)
![N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea](/img/structure/B5901556.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(4-methyl-1H-imidazol-5-yl)methyl]ethanamine](/img/structure/B5901571.png)
![N-[(5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5901581.png)
![N-[2-(4-phenyl-5-pyridin-4-yl-1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B5901583.png)
![(3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one](/img/structure/B5901599.png)
![N-(3-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}phenyl)propanamide](/img/structure/B5901607.png)

![2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B5901623.png)